molecular formula C14H14BrN3 B12242516 N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine

N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine

Cat. No.: B12242516
M. Wt: 304.18 g/mol
InChI Key: TYDQTXIEMIJEGY-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a methyl group, which is further connected to a cyclopropylpyrimidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine is unique due to its combination of a bromophenyl group with a cyclopropylpyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H14BrN3

Molecular Weight

304.18 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-6-cyclopropylpyrimidin-4-amine

InChI

InChI=1S/C14H14BrN3/c15-12-3-1-2-10(6-12)8-16-14-7-13(11-4-5-11)17-9-18-14/h1-3,6-7,9,11H,4-5,8H2,(H,16,17,18)

InChI Key

TYDQTXIEMIJEGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC3=CC(=CC=C3)Br

Origin of Product

United States

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